molecular formula C9H9N3O2 B3027581 Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1341040-37-6

Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No. B3027581
CAS RN: 1341040-37-6
M. Wt: 191.19
InChI Key: PVEPGSLPNGZXIR-UHFFFAOYSA-N
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Description

Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate is a compound that belongs to the class of imidazo[1,5-a]pyrazines, which are heterocyclic compounds containing a pyrazine ring fused to an imidazole ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrazine derivatives can be achieved through various methods. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction is an efficient method to prepare 3-aminoimidazo[1,2-a]pyrazines, which are structurally related to the target compound . Another approach involves the condensation of 2-amino-3,5-dibromopyrazine to prepare 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which could potentially be modified to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyrazine derivatives is characterized by the presence of a fused ring system. The geometry of these compounds can vary, with some adopting a planar structure while others may exhibit a boat conformation in part of the molecule . The precise molecular structure of methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate would likely be confirmed through spectroscopic techniques such as NMR and X-ray crystallography, as demonstrated for related compounds .

Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine derivatives can undergo various chemical reactions. For example, they can participate in coupling reactions, as seen with the synthesis of 5-amino-4-arylazo-3-methyl-1H-pyrazole derivatives . They can also be used as building blocks for more complex molecules, such as the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, which exhibit interesting properties such as fluorescence and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyrazine derivatives are influenced by their molecular structure. These compounds can exhibit chemiluminescent properties, as seen with 3,7-dihydroimidazo[1,2a]pyrazine-3-ones . The presence of substituents such as trifluoromethyl groups can enhance certain properties, such as fluorescence or biological activity . The solubility, stability, and reactivity of these compounds can vary depending on their specific substituents and the conditions under which they are studied.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate is used in various synthetic chemical reactions. For instance, it's involved in the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes (Chandra Mohan, Rao, & Adimurthy, 2013).
  • It also plays a role in the industrial-scale preparation of 3-Aminoimidazo[1,2-a]pyrazines, a structure found in many drugs, using a Groebke–Blackburn–Bienaymé cyclisation (Baenziger, Durantie, & Mathes, 2017).

2. Antimicrobial Properties

  • Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate have demonstrated promising antimicrobial activity (Jyothi & Madhavi, 2019).

3. Chemiluminescent Properties

  • Derivatives of this compound, specifically 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, have been synthesized and shown to possess chemiluminescent properties. This has applications in bioconjugation and other biological studies (Adamczyk et al., 2003).

4. Anti-diabetic Studies

  • Hybrid molecules containing pyrazoline and benzimidazoles derivatives, synthesized using Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate, have been investigated for their anti-diabetic potential, particularly in α-glucosidase inhibition activity (Ibraheem et al., 2020).

5. Crystal Structure Analysis

  • The compound's derivatives have also been used in crystal structure analysis, contributing to a deeper understanding of molecular structures in chemistry (Fernandes et al., 2015).

Mechanism of Action

properties

IUPAC Name

methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-11-8(9(13)14-2)7-5-10-3-4-12(6)7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEPGSLPNGZXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167502
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1341040-37-6
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341040-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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